ethyl 6-(4-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzoyl group, a methoxyethyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.
Scientific Research Applications
(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.
Medicine: Research may explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Preparation Methods
The synthesis of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves several steps, including the formation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core and the subsequent attachment of the chlorobenzoyl and methoxyethyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorobenzoyl group can undergo substitution reactions with different nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. Understanding the precise molecular targets and pathways involved is crucial for elucidating its mechanism of action.
Comparison with Similar Compounds
When compared to similar compounds, (Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate stands out due to its unique structural features and potential applications. Similar compounds include:
4,4’-Dichlorobenzophenone: An organic compound with a chlorobenzoyl group, used in various chemical reactions.
Lemon Balm: Contains bioactive compounds with potential therapeutic effects.
Rare-earth elements: Known for their unique properties and applications in various industries.
These comparisons highlight the distinct characteristics and potential of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate in scientific research and applications.
Properties
IUPAC Name |
ethyl 6-(4-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-3-34-24(32)18-14-17-20(26-19-6-4-5-11-28(19)23(17)31)29(12-13-33-2)21(18)27-22(30)15-7-9-16(25)10-8-15/h4-11,14H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAORXUCXAHRQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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